5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Description

Properties

IUPAC Name |

5-(ethoxymethyl)quinolin-8-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c1-2-15-8-9-5-6-11(14)12-10(9)4-3-7-13-12;/h3-7,14H,2,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGAANZNAZEBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=C2C=CC=NC2=C(C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418117-78-8 | |

| Record name | 8-Quinolinol, 5-(ethoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1418117-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a quintessential "privileged structure" in medicinal chemistry and materials science, renowned for its diverse biological activities and potent metal-chelating capabilities.[1] This technical guide provides a detailed exploration of a specific derivative, this compound. We will dissect its fundamental chemical and physical properties, synthesis and characterization methodologies, and core reactivity mechanisms. By grounding these properties in practical applications, from drug development to corrosion inhibition, this document serves as a comprehensive resource for researchers aiming to harness the unique potential of this compound.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of 8-hydroxyquinoline, featuring an ethoxymethyl substituent at the C5 position of the quinoline ring system.[2] This substitution, combined with the foundational 8-HQ core, imparts a unique combination of lipophilicity, hydrogen bonding capability, and steric influence that dictates its interactions and utility. The hydrochloride salt form enhances its aqueous solubility, a critical factor for many biological and formulation studies.

The foundational 8-hydroxyquinoline structure consists of a pyridine ring fused to a phenol ring.[3] This arrangement creates a molecule with typical phenolic properties, including the ability to participate in reactions like coupling with diazonium cations and the Fries rearrangement.[3]

Key Physicochemical Data

A summary of the essential properties of this compound is presented below. These parameters are fundamental for designing experimental protocols, including dissolution, formulation, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄ClNO₂ | [2][4] |

| Molecular Weight | 239.70 g/mol | [2][4] |

| CAS Number | 1418117-78-8 | [4] |

| Appearance | White to light yellow crystalline powder (inferred) | [5][6] |

| Solubility | Soluble in various organic solvents. | [2] |

| pKa (8-HQ parent) | ~9.9 (for the phenolic hydroxyl group) | [7] |

Structural and Crystallographic Insights

The molecule's geometry is central to its function. The quinoline ring system is essentially planar.[8] X-ray diffraction studies on the closely related compound, 5-(hydroxymethyl)-8-quinolinol hydrochloride, reveal a fused-ring system with minimal deviation from planarity.[8] In the solid state, the hydrochloride form engages in significant hydrogen bonding, with N—H···Cl and O—H···Cl interactions forming dimers.[8] These intermolecular forces are critical in determining the crystal lattice energy, melting point, and dissolution kinetics.

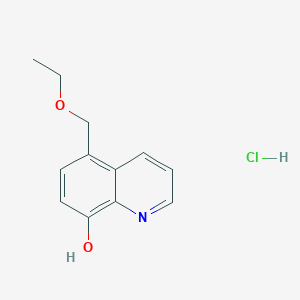

Caption: Chemical structure of this compound.

Synthesis and Structural Elucidation

The synthesis of 5-substituted 8-hydroxyquinoline derivatives can be approached through several established routes. Understanding these pathways is crucial for process development, impurity profiling, and the generation of novel analogs.

Synthetic Strategies

Two primary strategies are commonly employed for creating the 8-hydroxyquinoline core and its derivatives:

-

Skraup Synthesis: This classic method involves the cyclization of an appropriate amino compound (like 2-aminophenol derivatives) with glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[2] It is a robust method for constructing the quinoline ring system from simple precursors.

-

Alkylation/Substitution Reactions: For derivatives like 5-(Ethoxymethyl)-8-hydroxyquinoline, a common approach is the direct modification of the 8-hydroxyquinoline parent molecule. The introduction of the ethoxymethyl group can be achieved via alkylation of 8-hydroxyquinoline with an ethoxymethyl halide under basic conditions.[2] This allows for precise placement of the desired substituent.

Caption: Generalized workflow for the synthesis of the target compound.

Spectroscopic Characterization

Once synthesized, rigorous characterization is essential to confirm the structure and purity of the compound. A combination of spectroscopic techniques is employed for this self-validating process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable.

-

¹H NMR: Would confirm the presence of protons on the quinoline ring, the ethoxy group (a characteristic triplet and quartet), and the methylene bridge. The specific chemical shifts and coupling patterns provide definitive evidence of the substitution pattern.

-

¹³C NMR: Would show the correct number of carbon signals, including those of the fused aromatic rings and the aliphatic ethoxymethyl side chain.

-

-

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups.[9] Characteristic peaks would include O-H stretching from the hydroxyl group, C-H stretching from the aromatic and aliphatic portions, C=C and C=N stretching from the quinoline ring, and C-O stretching from the ether linkage.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Core Chemical Reactivity: The Power of Chelation

The defining chemical property of the 8-hydroxyquinoline scaffold is its ability to act as a potent bidentate chelating agent for a wide array of metal ions.[10] This activity is the mechanistic basis for many of its biological and industrial applications.

Mechanism of Metal Chelation

Chelation occurs through the concerted action of the phenolic hydroxyl group at the C8 position and the nitrogen atom of the pyridine ring.[2] Upon deprotonation of the hydroxyl group, the resulting phenoxide oxygen and the lone pair of electrons on the nitrogen atom form a stable five-membered ring with a metal cation.[3] This chelation sequesters the metal ion, altering its solubility, redox potential, and bioavailability. This property is leveraged in applications ranging from analytical chemistry for metal detection to antimicrobial agents that disrupt microbial metal homeostasis.[2][10]

Caption: Bidentate chelation of a metal ion (M²⁺) by the 8-HQ scaffold.

Field-Proven Applications and Mechanistic Insights

The chemical properties of this compound underpin its utility across diverse scientific fields. The 8-HQ core is a versatile building block for creating pharmacologically active agents.[9]

-

Drug Development: 8-HQ derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-HIV, and neuroprotective effects.[9][10][11][12] Their mechanism often involves the chelation of essential metal ions like iron, copper, or zinc, which disrupts critical enzymatic processes in pathogens or cancer cells.[13][11][12] The ethoxymethyl group at C5 can modulate the compound's lipophilicity and steric profile, potentially enhancing cell permeability and target engagement.

-

Corrosion Inhibition: The ability to form stable, insoluble chelate complexes with metals like iron and copper makes 8-HQ derivatives effective corrosion inhibitors.[2][5] They adsorb onto the metal surface, forming a protective film that prevents oxidative damage, a principle widely used in industrial water systems and for protecting metal equipment.[5]

-

Analytical Chemistry: The formation of distinctly colored or fluorescent metal complexes allows 8-HQ derivatives to be used as sensitive reagents for the detection and quantification of metal ions.[2][5][10]

-

Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq3) is a foundational material in Organic Light-Emitting Diodes (OLEDs).[7][11] Substituents on the quinoline ring can tune the electronic properties and luminescent characteristics of these materials.[7]

Exemplar Experimental Protocol: Validation of Metal Chelation

To provide a practical context, this section outlines a self-validating protocol to quantify the metal-chelating activity of this compound using UV-Visible spectrophotometry.

Objective: To determine the stoichiometry and binding affinity of the complex formed between the compound and a divalent metal ion (e.g., Cu²⁺).

Pillar of Trustworthiness: This protocol uses the continuous variation method (Job's plot), a standard and robust technique for determining the stoichiometry of a binding event in solution. The observation of an isosbestic point provides internal validation that a two-state system (free ligand and complex) is being observed.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Accurately prepare a 1 mM stock solution of this compound in a suitable buffered solvent (e.g., 50% ethanol/50% 10 mM HEPES buffer, pH 7.4). Causality: A buffer is critical to ensure the deprotonation state of the hydroxyl group is consistent, as chelation is pH-dependent.

-

Prepare a 1 mM stock solution of a metal salt (e.g., CuSO₄) in the same buffered solvent.

-

-

Continuous Variation Analysis (Job's Plot):

-

In a series of 1.5 mL microcentrifuge tubes, prepare mixtures of the ligand and metal stock solutions where the total molar concentration is constant (e.g., 100 µM), but the mole fraction of the ligand varies from 0 to 1. The total volume should be constant (e.g., 1 mL).

-

Example for Tube 1 (Mole Fraction Ligand = 0.1): Mix 100 µL of 1 mM ligand stock, 900 µL of 1 mM metal stock, and bring to a final volume of 10 mL with the buffered solvent. (This creates a 100 µM total concentration). Adjust volumes for other mole fractions accordingly.

-

Allow the solutions to equilibrate for 30 minutes at room temperature.

-

-

Spectrophotometric Measurement:

-

Record the UV-Vis absorbance spectrum for each mixture from 250 nm to 600 nm. Use the buffered solvent as a blank.

-

Identify the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex, which should differ from that of the free ligand.

-

-

Data Analysis:

-

Calculate the absorbance difference (ΔA) at the complex's λₘₐₓ by subtracting the theoretical absorbance of the components assuming no interaction.

-

Plot ΔA versus the mole fraction of the ligand. The peak of this plot will indicate the stoichiometry of the complex (e.g., a peak at 0.67 suggests a 2:1 ligand-to-metal ratio).

-

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for scientific exploration. Its properties, rooted in the foundational 8-hydroxyquinoline scaffold, are a testament to the power of privileged structures in chemistry. From its predictable synthesis and robust characterization to its powerful metal-chelating activity, every aspect of this molecule offers opportunities for innovation. For researchers in drug discovery, materials science, and analytical chemistry, a deep understanding of these core chemical properties is the first step toward unlocking its full potential.

References

-

Synthesis of 5-ethoxymethyl-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

El Amane, M., et al. (2008). 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. Retrieved February 5, 2026, from [Link]

-

This compound, 95% Purity, C12H14ClNO2, 1 gram. (n.d.). American Custom Chemicals Corporation. Retrieved February 5, 2026, from [Link]

- CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (n.d.). Google Patents.

-

8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire. Retrieved February 5, 2026, from [Link]

-

The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

Al-Masoudi, N. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6375. Retrieved February 5, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved February 5, 2026, from [Link]

-

8-Hydroxyquinoline. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

-

(PDF) 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (n.d.). OCL-Applied Materials & Technology. Retrieved February 5, 2026, from [Link]

-

8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. (n.d.). MedChemComm (RSC Publishing). Retrieved February 5, 2026, from [Link]

-

Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes | Request PDF. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

8-Hydroxyquinoline | C9H7NO | CID 1923. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Research & Reviews: Journal of Chemistry. Retrieved February 5, 2026, from [Link]

Sources

- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Buy this compound | 1418117-78-8 [smolecule.com]

- 3. rroij.com [rroij.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sdlookchem.com [sdlookchem.com]

- 6. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 8. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. autechindustry.com [autechindustry.com]

The Multifaceted Biological Activities of 8-Hydroxyquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of 8-HQ derivatives, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the key mechanisms of action, structure-activity relationships, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the 8-hydroxyquinoline framework.

Introduction: The Versatility of the 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline is a bicyclic aromatic compound consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position. This unique structural arrangement confers upon it the ability to act as a potent chelator of various metal ions, a property that underpins many of its biological effects.[1][2] The lipophilic nature of the 8-HQ core allows for efficient passage through cellular membranes, enabling it to reach intracellular targets.[3] For decades, 8-HQ and its derivatives have been investigated and utilized for a wide array of applications, ranging from analytical reagents to therapeutic agents.[4][5] The therapeutic landscape of 8-HQ derivatives is vast, encompassing anticancer, antimicrobial (antibacterial and antifungal), antineurodegenerative, anti-inflammatory, and antiviral activities.[5][6][7] This guide will systematically dissect the most prominent of these biological activities, providing the scientific rationale and practical methodologies for their exploration.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Numerous 8-hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] Their ability to interfere with metal homeostasis, generate reactive oxygen species (ROS), and modulate key signaling pathways makes them attractive candidates for cancer therapy.

Mechanisms of Anticancer Action

The anticancer effects of 8-HQ derivatives are often attributed to their ability to:

-

Disrupt Metal Homeostasis: Cancer cells have an altered metal metabolism and often require higher concentrations of metal ions like copper and iron for their proliferation and angiogenesis.[8] 8-HQ derivatives can chelate these essential metal ions, leading to the inhibition of metalloenzymes and the disruption of critical cellular processes.

-

Induce Oxidative Stress: The formation of 8-HQ-metal complexes can catalyze the production of reactive oxygen species (ROS), leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

-

Inhibit Key Signaling Pathways: 8-HQ derivatives have been shown to modulate critical signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt/mTOR and MAPK pathways.

-

Induce Apoptosis and Paraptosis: These compounds can trigger programmed cell death through both caspase-dependent apoptosis and non-apoptotic mechanisms like paraptosis, which is characterized by extensive cytoplasmic vacuolization.[9]

Structure-Activity Relationships (SAR)

The anticancer activity of 8-HQ derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring. For instance, the introduction of additional substituents at the C2 and C5 positions has been shown to increase anticancer activity.[6] Halogenation at the C5 and C7 positions can also enhance cytotoxicity.

Quantitative Assessment of Anticancer Activity

The cytotoxic potential of 8-hydroxyquinoline derivatives against various cancer cell lines is typically quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

| 8-HQ Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [10] |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 | 12.5 - 25 | [10] |

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5 - 25 | [10] |

| 5,7-dihalo-substituted-8-hydroxyquinolines (complexed with Zinc and Copper) | Various human tumor cells | 0.0014 - 32.13 | [8] |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 6) | A549 (Lung) | Not specified, but showed highest cytotoxicity in the series | [6] |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid (Compound 5) | A549 (Lung) | Not specified, but less active than compound 6 | [6] |

| Curcumin (for comparison) | A549 (Lung) | 33 | [11] |

| Cisplatin (for comparison) | A549 (Lung) | Varies significantly | [12] |

| 8-Hydroxyquinoline-phthalimide hybrid (Compound 2) | Colo320 (Colon, resistant) | Down to 4.88 | [13] |

| 8-Hydroxyquinoline-phthalimide hybrid (Compound 4) | Colo320 (Colon, resistant) | Down to 4.88 | [13] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14][15][16][17]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Flow cytometry can be used to quantify apoptosis (e.g., using Annexin V/Propidium Iodide staining) and to analyze the cell cycle distribution of treated cells.

Workflow:

Caption: Mechanisms of neuroprotection by 8-HQ derivatives.

Conclusion and Future Perspectives

The 8-hydroxyquinoline scaffold represents a remarkably versatile platform for the development of novel therapeutic agents. The diverse biological activities of its derivatives, particularly in the realms of oncology, infectious diseases, and neurodegeneration, underscore their significant potential. The ability of these compounds to modulate fundamental cellular processes, largely through their metal-chelating properties, provides a strong rationale for their continued exploration.

Future research in this area should focus on several key aspects. The synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic profiles is crucial. A deeper understanding of the intricate molecular mechanisms underlying their biological effects, including the identification of specific cellular targets and the elucidation of complex signaling pathways, will be instrumental in guiding rational drug design. Furthermore, the exploration of combination therapies, where 8-HQ derivatives are used in conjunction with existing drugs, may offer synergistic benefits and help overcome drug resistance. As our understanding of the multifaceted nature of diseases like cancer and Alzheimer's continues to evolve, the multi-target approach offered by 8-hydroxyquinoline derivatives positions them as a highly promising class of compounds for the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Correia, I., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1156384.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

- Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170–174.

-

JoVE. (2010). Video: Microtiter Dish Biofilm Formation Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

- Al-Malki, J., & El-Sharkawy, K. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3323.

- Ali, A., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 3(1), 1-15.

- Chan, S. H., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 170-174.

- Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2389.

- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.

-

ALZFORUM. (2023). PBT2. Retrieved from [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications [Video abstract]. Drug Design, Development and Therapy. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for Analysis of Amyloid-β Aggregates. Retrieved from [Link]

- Liu, Z., et al. (2022). A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis. Apoptosis, 27(7-8), 577-589.

- Prachayasittikul, V., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PeerJ, 4, e2389.

- Carver, J. A., et al. (2011). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS Letters, 585(15), 2315-2320.

- Yiannopoulou, K. G., & Papageorgiou, S. G. (2020). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 21(3), 967.

-

eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Neuroprotective effects, effective dose 50 (EC50) values, and maximal.... Retrieved from [Link]

- American Chemical Society Publications. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7793–7812.

- Le Bihan, T., et al. (2022). Identification of 8-Hydroxyquinoline Derivatives That Decrease Cystathionine Beta Synthase (CBS) Activity. International Journal of Molecular Sciences, 23(12), 6769.

-

ResearchGate. (2017). What protocol do you suggest for Thioflavin T (ThT)-binding assay?. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values of compounds against cancer cell lines A549 and Hela. Retrieved from [Link]

-

Alterity Therapeutics. (2014). Prana Biotechnology announces top line results of Phase 2 IMAGINE trial of PBT2 in Alzheimer's disease. Retrieved from [Link]

-

Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Retrieved from [Link]

-

MDPI. (2020). Post-Transcriptional Regulation of Anti-Apoptotic BCL2 Family Members. Retrieved from [Link]

-

Wiley Online Library. (2014). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

protocols.io. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT). Fluorescence in a Plate Reader. Retrieved from [Link]

-

Semantic Scholar. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. Retrieved from [Link]

-

eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease. Retrieved from [Link]

- American Chemical Society Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry, 64(23), 16996–17032.

-

MDPI. (2020). A Potent (R)-alpha-bis-lipoyl Derivative Containing 8-Hydroxyquinoline Scaffold: Synthesis and Biological Evaluation of Its Neuroprotective Capabilities in SH-SY5Y Human Neuroblastoma Cells. Retrieved from [Link]

-

Bentham Science. (n.d.). Regulation of Bcl-2 Family Proteins by Posttranslational Modifications. Retrieved from [Link]

-

Fisher Center for Alzheimer's Research Foundation. (2008). Alzheimer's Drug PBT2 Shows Promise in Early Testing. Retrieved from [Link]

-

MDPI. (2023). Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. Retrieved from [Link]

-

MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Retrieved from [Link]

-

bioRxiv. (2023). CURCUMIN HAS LOWER IC50 VALUES AGAINST A549 LUNG CANCER CELLS. Retrieved from [Link]

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications [Video abstract]. Drug Design, Development and Therapy. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growing and Analyzing Static Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells | MDPI [mdpi.com]

- 14. atcc.org [atcc.org]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

spectroscopic analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

An In-depth Technical Guide to the Spectroscopic Analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core spectroscopic methodologies for the structural elucidation and characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causal logic behind experimental choices, ensuring a robust and validated analytical approach.

Introduction: The Analytical Imperative

This compound is a derivative of 8-hydroxyquinoline (8-HQ), a heterocyclic compound known for its versatile applications, including its role as a potent metal chelator and its use in the development of therapeutic agents.[1][2] The addition of the ethoxymethyl group at the C5 position modifies its physicochemical properties, such as lipophilicity and solubility, which can influence its biological activity and formulation characteristics.

Given its potential in pharmaceutical development, rigorous and unambiguous characterization is paramount. Spectroscopic analysis provides the foundational dataset for confirming its chemical identity, structure, and purity. This guide details an integrated approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to build a complete analytical profile of the molecule.

Molecular Structure and Spectroscopic Implications

To effectively interpret spectroscopic data, one must first understand the molecule's structure. This compound consists of a quinoline ring system, a hydroxyl group at position 8, and an ethoxymethyl substituent at position 5. The hydrochloride salt form means the basic nitrogen of the quinoline ring is protonated.

Key structural features influencing its spectroscopic signature include:

-

Aromatic Quinoline Core: This bicyclic system contains a rich array of protons and carbons in distinct electronic environments, making it ideal for NMR analysis. Its conjugated π-system is responsible for strong UV-Vis absorption.

-

Phenolic Hydroxyl Group (-OH): This group provides a characteristic signal in both ¹H NMR and IR spectra. Its proton is labile and its IR stretch is sensitive to hydrogen bonding.

-

Ethoxymethyl Group (-CH₂-O-CH₂-CH₃): This aliphatic chain provides distinct signals in the upfield region of the NMR spectrum, allowing for clear structural confirmation.

-

Protonated Pyridine Nitrogen (N-H⁺): The protonation due to the hydrochloride form deshields adjacent protons and carbons in the NMR spectrum and introduces an N-H⁺ stretching vibration in the IR spectrum.

Caption: Integrated workflow for spectroscopic validation.

This integrated approach ensures trustworthiness. For example, the molecular formula from HRMS must match the count of protons and carbons from NMR. The functional groups identified by IR (-OH, ether) must correspond to the signals observed and assigned in the NMR spectra. The aromatic system confirmed by IR and NMR is the chromophore responsible for the UV absorption.

References

Sources

Technical Guide: The Evolution and Application of 8-Hydroxyquinoline Scaffolds

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold represents a masterclass in "privileged structures" within medicinal chemistry. From its initial synthesis in the late 19th century to its controversial role in the SMON crisis and its modern resurgence as a Metal-Protein Attenuating Compound (MPAC) for neurodegeneration, 8-HQ has remained scientifically relevant for over 140 years. This guide analyzes the chemical history, mechanistic pivots, and synthesis protocols necessary for leveraging this scaffold in modern drug development.

Part 1: The Synthetic Genesis (1880–1881)[1]

The discovery of 8-HQ was not a singular event but a race between structural elucidation and synthetic efficiency.[1]

The Weidel-Cobenzl Isolation (1880)

Hugo Weidel and Albert Cobenzl first isolated the compound by decarboxylating oxycinchoninic acid derived from cinchonine.[2] While they characterized the melting point (~70°C) and identified the phenolic nature, they lacked a scalable synthetic route.

The Skraup Revolution (1881)

Zdenko Hans Skraup provided the definitive structural identification and the scalable synthesis method that bears his name. The Skraup Synthesis remains the industrial standard for quinoline production.

-

Significance: It allowed for the derivatization of the quinoline ring, enabling the vast library of 8-HQ compounds we possess today.

-

Mechanism: The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (often nitrobenzene).[3]

Part 2: The Chelation Core & Mechanism

The pharmacological power of 8-HQ lies in its bidentate chelation capability.

The N-O "Bite"

The proximity of the phenolic hydroxyl group (position 8) and the heterocyclic nitrogen (position 1) creates a perfect "pocket" for metal ions.

-

Binding Mode: The nitrogen acts as a neutral donor, while the deprotonated phenolate oxygen acts as an anionic donor.

-

Stoichiometry:

-

Divalent Ions (Zn²⁺, Cu²⁺, Fe²⁺): Typically form neutral 1:2 complexes (M(HQ)₂).

-

Trivalent Ions (Fe³⁺, Al³⁺): Form octahedral 1:3 complexes (M(HQ)₃), such as the OLED material Alq3.

-

The Ionophore vs. Chelator Distinction

A critical distinction in modern drug design (especially for Alzheimer's) is the difference between a chelator (which strips metal and excretes it) and an ionophore (which redistributes metal across cell membranes).[4][5][6]

-

First Gen (Clioquinol): High affinity, systemic chelation.

-

Second Gen (PBT2): Acts as a chaperone/ionophore, restoring intracellular metal homeostasis rather than inducing systemic deficiency.[5][6]

Part 3: The Pharmacological Pivot (The SMON Crisis)

No history of 8-HQ is complete without analyzing the tragedy of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline).

The Rise and Fall

-

1934: Introduced as an oral intestinal amebicide.[7]

-

1955-1970: Widespread use in Japan for abdominal pain.

-

The Crisis: Over 10,000 cases of Subacute Myelo-Optic Neuropathy (SMON) were reported, characterized by sensory disturbances, paralysis, and blindness.

-

The Cause: Research revealed that Clioquinol, in the presence of high zinc levels, forms a lipophilic zinc chelate that is neurotoxic. It accumulates in the spinal cord and optic nerve, leading to mitochondrial dysfunction and cell death.

Lesson for Researchers: Lipophilicity and metal-binding affinity must be balanced. High affinity + high lipophilicity = potential neurotoxicity via metal accumulation.

Part 4: Modern Renaissance (Neurodegeneration & Oncology)

Alzheimer’s Disease (MPACs)

The "Metal Hypothesis" of Alzheimer's suggests that Zinc and Copper facilitate the aggregation of Amyloid-beta (Aβ).[4]

-

PBT2 (Prana Biotechnology/Alterity): A derivative designed to avoid the toxicity of Clioquinol.[8] It prevents Aβ oligomerization by neutralizing the metal ions that act as "glue" for the plaques.

-

Mechanism: PBT2 translocates extracellular Zn/Cu into neurons, activating intracellular signaling (e.g., PI3K/Akt) that promotes neuronal survival.

Oncology (Nitroxoline)

Nitroxoline (5-nitro-8-hydroxyquinoline), an old urinary antibiotic, is being repurposed for cancer.

-

Target 1: MetAP2 inhibition (suppresses angiogenesis).[9]

-

Target 2: Cathepsin B inhibition (blocks extracellular matrix degradation and metastasis).[9][10]

Part 5: Technical Protocols

Protocol A: Standard Skraup Synthesis of 8-Hydroxyquinoline

This protocol is adapted for laboratory-scale synthesis (approx. 10g scale).

Safety Warning: Acrolein (generated in situ) is highly toxic. Perform in a high-efficiency fume hood. The reaction is exothermic.

| Reagent | Amount | Role |

| o-Aminophenol | 10.9 g (0.1 mol) | Precursor |

| o-Nitrophenol | 7.0 g (0.05 mol) | Oxidizing Agent |

| Glycerol | 30 g (0.32 mol) | Carbon Source (Acrolein precursor) |

| Sulfuric Acid (conc.) | 20 mL | Dehydrating Agent / Catalyst |

| Ferrous Sulfate | 1 g | Moderator (prevents violent reaction) |

Step-by-Step Workflow:

-

Setup: Equip a 250mL round-bottom flask with a reflux condenser and a heavy-duty magnetic stirrer.

-

Mixing: Add o-aminophenol, o-nitrophenol, glycerol, and ferrous sulfate.

-

Acid Addition: Slowly add concentrated sulfuric acid dropwise with stirring. The mixture will heat up.

-

Reflux: Heat the mixture to gentle reflux (approx. 130-140°C) for 4–6 hours.

-

Steam Distillation: Allow to cool. Dilute with water.[11] Steam distill to remove unreacted nitro/aminophenols.

-

Basification: Make the residue alkaline (pH ~8-9) with NaOH solution. The 8-HQ will precipitate or form a soluble sodium salt depending on pH control (Target pH 7-8 for precipitation).

-

Extraction: If oil forms, extract with diethyl ether or dichloromethane.

-

Purification: Recrystallize from ethanol/water.

Protocol B: Metal-Binding Assay (UV-Vis Shift)

To validate the chelation capability of a new 8-HQ derivative.

-

Preparation: Prepare a 50 µM solution of the 8-HQ derivative in Tris-buffered saline (pH 7.4).

-

Baseline Scan: Record UV-Vis spectrum (200–600 nm). Note the

(typically 240-260 nm). -

Titration: Add CuCl₂ or ZnCl₂ solution in 0.2 equivalent increments (0 to 2.0 equivalents).

-

Observation: Look for a Bathochromic Shift (Red Shift) and the appearance of a new band around 350–400 nm (indicating Metal-Ligand Charge Transfer).

-

Isosbestic Points: The presence of clear isosbestic points indicates a clean conversion between free ligand and metal complex without side reactions.

Part 6: Visualizations

Diagram 1: The Evolution of 8-Hydroxyquinoline

A timeline linking discovery to modern therapeutic applications.

Caption: Timeline of 8-HQ evolution from synthetic curiosity to therapeutic agent and toxicological case study.

Diagram 2: Mechanism of Action (Chelator vs. Ionophore)

Distinguishing how modern derivatives function compared to classical chelators.

Caption: PBT2 acts as an ionophore, redistributing metals into the cell to trigger survival pathways, unlike simple chelators.[5][6]

References

-

Skraup, Z. H. (1882). Eine Synthese des Chinolins. Monatshefte für Chemie.[12]

-

Prana Biotechnology (Alterity). PBT2 for the Treatment of Alzheimer's Disease.[5] Clinical Trials & Mechanism Data.[8][13]

-

Mao, X., & Schimmer, A. D. (2008). The toxicology of clioquinol.[14] Toxicology Letters. (Detailed analysis of the SMON crisis and zinc mechanism).

-

Adlard, P. A., et al. (2008). Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Abeta. Neuron.

-

Shim, J. S., et al. (2010). Nitroxoline inhibits angiogenesis by targeting MetAP2. Journal of the National Cancer Institute.

-

Bareggi, S. R., & Cornelli, U. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Metal protein attenuating compounds for the treatment of Alzheimer's dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzforum.org [alzforum.org]

- 6. Alzheimer’s drug PBT2 interacts with the amyloid beta 1-42 peptide differently than other 8-hydroxyquinoline chelating drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinician.com [clinician.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitroxoline - Wikipedia [en.wikipedia.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. scispace.com [scispace.com]

- 13. Clioquinol-zinc chelate: a candidate causative agent of subacute myelo-optic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical & Computational Profiling of 5-Alkoxymethyl-8-Hydroxyquinoline Derivatives

A Technical Guide for Medicinal Chemists & Structural Biologists

Executive Summary: The C5-Derivatization Strategy

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its bidentate metal chelation capability.[1] However, the parent compound suffers from poor solubility and indiscriminate cytotoxicity. Derivatization at the C5 position with alkoxymethyl groups (–CH₂–O–R) represents a strategic structural modification.

This guide details the theoretical framework for modeling these derivatives. Unlike simple halogenation, the introduction of a C5-alkoxymethyl moiety introduces a flexible ether linkage , altering the molecule's lipophilicity (logP) and electronic distribution without disrupting the critical N1–O8 chelating pharmacophore. This guide provides a self-validating computational workflow to predict the bioactivity, stability, and drug-likeness of these compounds before synthesis.

Part 1: Computational Methodology (The Framework)

To ensure scientific integrity, we employ a "bottom-up" approach: starting from electronic structure (DFT) to intermolecular interactions (Docking) and finally macroscopic properties (ADMET).

1.1 Density Functional Theory (DFT) Setup

Objective: Determine the ground-state geometry, electronic distribution, and reactivity descriptors.

-

Functional Selection: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic chelators, offering an optimal balance between computational cost and accuracy for H-bonded systems.

-

Basis Set: 6-311++G(d,p) .

-

Why? The diffuse functions (++) are critical for capturing the electron density of the lone pairs on the Nitrogen and Oxygen atoms, which are the active sites for chelation. The polarization functions (d,p) account for the flexibility of the alkoxymethyl tail.

-

Protocol:

-

Geometry Optimization: Minimize energy in the gas phase.

-

Frequency Calculation: Confirm the stationary point (zero imaginary frequencies).

-

Solvent Model: Apply PCM (Polarizable Continuum Model) using water (

) to mimic physiological conditions.

1.2 Molecular Docking Workflow

Objective: Predict binding affinity and pose stability against biological targets (e.g., DNA Gyrase for antibacterial activity).

-

Software: AutoDock Vina or GOLD.

-

Grid Box Generation: Centered on the co-crystallized ligand of the target PDB (e.g., S. aureus DNA Gyrase, PDB ID: 2XCT).

-

Validation: Re-dock the native ligand; RMSD must be

Å.

Part 2: Structural & Electronic Analysis[2]

2.1 Frontier Molecular Orbitals (FMO)

The bioactivity of 5-alkoxymethyl-8-HQ is governed by its ability to donate electrons to metal cofactors in enzymes. This is quantified by the HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolate ring and the N-atom. High HOMO energy implies good electron donor capability (chelator).

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridyl ring.

-

Chemical Hardness (

):-

Insight: A lower

(softer molecule) correlates with higher antioxidant activity and easier polarization by protein active sites.

-

2.2 Molecular Electrostatic Potential (MESP)

MESP maps visualize charge distribution. For 5-alkoxymethyl derivatives:

-

Negative Potential (Red): Concentrated on the N1 and O8 atoms (Chelation Site).

-

Positive Potential (Blue): Localized on the alkyl chain protons.

-

Design Note: As the alkoxy chain length increases (methoxy

ethoxy

Part 3: Visualization of the Workflow

The following diagram illustrates the logical flow from structural conception to lead identification.

Caption: Integrated computational workflow for profiling 5-alkoxymethyl-8-hydroxyquinoline derivatives.

Part 4: Quantitative Data Presentation

To validate your theoretical model, compare calculated vibrational frequencies with experimental IR data. The table below summarizes key diagnostic bands for 5-ethoxymethyl-8-hydroxyquinoline .

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT)* (cm⁻¹) | Scaling Factor | Assignment Logic |

| O–H Stretching | 3350 (Broad) | 3410 | 0.961 | Intermolecular H-bonding broadens the Exp. band. |

| C=N Stretching | 1580 | 1595 | 0.961 | Characteristic of the pyridine ring. |

| C–O–C (Ether) | 1105 | 1120 | 0.961 | Confirms the integrity of the 5-alkoxymethyl linkage. |

| C–O (Phenolic) | 1230 | 1245 | 0.961 | Critical for metal chelation monitoring. |

*Note: Calculated frequencies are typically higher than experimental due to the harmonic approximation and must be scaled (typically by 0.961 for B3LYP).

Part 5: Experimental Validation Protocol (Synthesis Loop)

A theoretical model is only as good as its experimental validation. Use this protocol to verify your computational predictions.

-

Synthesis: Perform a Mannich-like reaction or Chloromethylation followed by alcoholysis.

-

Reactants: 8-Hydroxyquinoline + Formaldehyde + HCl

5-Chloromethyl-8-HQ. -

Substitution: 5-Chloromethyl-8-HQ + ROH (Methanol/Ethanol)

5-Alkoxymethyl-8-HQ.

-

-

Structural Confirmation:

-

¹H NMR: Look for the methylene singlet (

) around -

X-Ray Diffraction: Compare the experimental bond lengths (C5–C

) with DFT optimized geometry. A deviation

-

-

Bioassay: Determine MIC (Minimum Inhibitory Concentration) against S. aureus.

-

Correlation: Plot MIC vs. Calculated Binding Energy (

). A linear correlation (

-

References

-

Synthesis and Characterization of 5-Ethoxymethyl-8-Hydroxyquinoline Source: ResearchGate / Journal of Molecular Structure URL:[Link]

-

Corrosion Inhibition & DFT Studies of 5-Alkoxymethyl-8-Hydroxyquinoline Source: Physical Chemistry Chemical Physics (via ResearchGate) URL:[Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI (Molecules) URL:[Link]

-

Molecular Docking of 8-Hydroxyquinoline Derivatives (Cloxyquin) Source: National Institutes of Health (PMC) URL:[Link]

Sources

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride potential research applications

Advanced Applications in Chelation Chemistry, Hydrometallurgy, and Pharmacophore Development

Executive Summary

5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride (CAS: 1418117-78-8) is a specialized derivative of the privileged 8-hydroxyquinoline (8-HQ) scaffold.[1] Distinguished by the ethoxymethyl substitution at the C5 position, this compound exhibits a unique physicochemical profile that bridges the gap between industrial metal separation and medicinal chemistry.

While the parent 8-HQ is a generic chelator, the 5-ethoxymethyl moiety introduces specific steric bulk and lipophilicity modifications. These changes dramatically alter its metal selectivity—favoring Gallium (Ga) and Rare Earth Elements (REEs)—and enhance its ability to penetrate biological membranes, making it a candidate of interest for overcoming Multidrug Resistance (MDR) in oncology.

This guide provides a rigorous technical analysis of its properties, validated extraction protocols, and emerging therapeutic applications.

Part 1: Chemical Identity & Physicochemical Profile

The hydrochloride salt form improves aqueous solubility, facilitating its use in biological media and aqueous-phase feed solutions before organic phase transfer.

| Property | Specification |

| Chemical Name | 5-(Ethoxymethyl)quinolin-8-ol Hydrochloride |

| Molecular Formula | C₁₂H₁₄ClNO₂ |

| Molecular Weight | 239.70 g/mol |

| Core Pharmacophore | 8-Hydroxyquinoline (Bidentate N,O chelator) |

| Key Substituent | 5-Ethoxymethyl (-CH₂OCH₂CH₃) |

| Solubility | Soluble in water (salt form), Methanol, DMSO; Free base soluble in Chloroform/Toluene |

| pKa Values | ~5.0 (Pyridine Nitrogen), ~9.8 (Phenolic Oxygen) |

Structural Significance

The C5-ethoxymethyl group is not merely a passive side chain. It exerts two critical effects:

-

Electronic Modulation: It acts as a weak electron donor, slightly increasing the basicity of the pyridine nitrogen compared to halogenated derivatives (e.g., Clioquinol).

-

Steric Gating: The bulkier ethoxymethyl group creates a "gated" environment around the chelation site. This hinders the binding of smaller, geometrically rigid metals while accommodating larger or more flexible coordination spheres, such as those of Gallium(III) and Lanthanides.

Part 2: Industrial Application – Hydrometallurgy & Metal Recovery

The most field-proven application of 5-(ethoxymethyl)-8-hydroxyquinoline is in the liquid-liquid extraction of high-value metals. Research indicates it outperforms standard 8-HQ in separating Gallium from Aluminum—a critical process in recycling semiconductor materials (e.g., Gallium Nitride wafers).

Mechanism: Synergistic Ion-Pair Extraction

Unlike simple chelation, the extraction often involves a synergistic mechanism when combined with organic acids or chlorinated phenols. The ligand forms a neutral complex that partitions into the organic phase.

Selectivity Hierarchy: Ga(III) > Fe(III) > Al(III) > Zn(II)

Protocol 1: Gallium(III) Extraction Workflow

Objective: Isolate Gallium from a mixed acid solution (simulating Bayer liquor or leachate).

Reagents:

-

Aqueous Phase: Ga(III) solution (1 mM), pH adjusted to 3.0–4.0 with Acetate buffer.

-

Organic Phase: 5-(Ethoxymethyl)-8-hydroxyquinoline (Free base, generated in situ) dissolved in Chloroform or Toluene (10 mM).

-

Synergist (Optional): 3,5-dichlorophenol (for enhanced kinetics).

Methodology:

-

Equilibration: Mix equal volumes (10 mL) of aqueous and organic phases in a borosilicate separatory funnel.

-

Agitation: Shake mechanically for 30 minutes at 25°C. The hydrochloride salt in the aqueous phase will deprotonate and partition into the organic phase as it complexes with the metal.

-

Phase Separation: Allow settling for 20 minutes. The organic phase will turn yellow (characteristic of the Ga-Oxinate complex).

-

Quantification: Measure Ga concentration in the aqueous raffinate using ICP-OES to calculate the Distribution Ratio (

).

Visualization: Metal Extraction Logic

Figure 1: Logic flow for the selective extraction of Gallium using 5-ethoxymethyl-8-hydroxyquinoline.

Part 3: Biomedical Applications – Oncology & Neuroprotection

The hydrochloride salt is particularly relevant here for its solubility in saline/media. The 5-ethoxymethyl derivative is emerging as a potent Collateral Sensitivity Agent .

Reversing Multidrug Resistance (MDR) in Cancer

MDR cancer cells often overexpress P-glycoprotein (P-gp) efflux pumps. While these pumps eject standard chemotherapeutics (e.g., Paclitaxel), they also create a hypersensitivity to specific metal-chelating agents.

-

Mechanism: The 5-ethoxymethyl derivative chelates intracellular Copper (Cu) and Zinc (Zn) within the lysosome of MDR cells. This forms redox-active complexes that generate Reactive Oxygen Species (ROS), triggering apoptosis specifically in resistant cells.

-

Advantage: The 5-alkoxymethyl group increases lipophilicity (

), enhancing passive diffusion across the plasma membrane, bypassing the P-gp pump.

Neurodegenerative Disease (MPACs)

Similar to PBT2 (a clinical candidate for Alzheimer's), this compound acts as a Metal Protein Attenuating Compound (MPAC) .

-

Target: Zinc/Copper ions trapped in Beta-amyloid plaques.

-

Action: It redistributes these metals back into neurons, restoring synaptic function and preventing metal-induced oxidative stress.

Protocol 2: In Vitro Cytotoxicity Assay (MDR Selectivity)

Objective: Determine the Selectivity Ratio (SR) against MDR cancer cells (e.g., MES-SA/Dx5) vs. parental cells.

Reagents:

-

Compound: 5-(Ethoxymethyl)-8-hydroxyquinoline HCl (Stock: 10 mM in DMSO).

-

Cells: MES-SA (Parental) and MES-SA/Dx5 (MDR).

-

Assay: PrestoBlue or MTT.

Step-by-Step:

-

Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Serial dilute compound (0.1 µM to 100 µM) in complete media. Add to cells.

-

Incubation: Incubate for 72h at 37°C, 5% CO₂.

-

Readout: Add PrestoBlue reagent. Read fluorescence (Ex 560nm / Em 590nm).

-

Analysis: Calculate IC₅₀.

-

Positive Result: IC₅₀ (MDR) < IC₅₀ (Parental). This indicates collateral sensitivity.

-

Visualization: MDR Reversal Pathway

Figure 2: Mechanism of action for MDR-selective toxicity via lysosomal metal chelation and ROS generation.

Part 4: Synthesis & Handling[4]

For researchers needing to synthesize the free base from the hydrochloride or verify purity.

Synthesis Route (Brief):

-

Chloromethylation: 8-Hydroxyquinoline + HCHO + HCl → 5-Chloromethyl-8-hydroxyquinoline.

-

Etherification: 5-Chloromethyl-8-hydroxyquinoline + Ethanol (reflux) → 5-Ethoxymethyl-8-hydroxyquinoline.

-

Salt Formation: Treat with HCl gas/ether to precipitate the Hydrochloride salt.

Safety & Toxicology:

-

Signal Word: Warning.

-

Hazards: Skin/Eye Irritant (H315, H319).

-

Handling: Hygroscopic. Store under inert atmosphere (Nitrogen) at -20°C for long-term stability.

-

Disposal: As halogenated organic waste (due to HCl content).

References

-

Bougharraf, H., et al. (2016). Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline.[2] Optical and Quantum Electronics, 48, 141.[3]

-

Hoshino, H., Ohashi, A., & Ohashi, K. (2003). Liquid-liquid extraction of gallium(III) with 5-(2,2,2-trifluoroethoxymethyl)-8-quinolinol into chloroform.[4] Bunseki Kagaku, 52(9), 775-780.

-

Keresztes, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7639–7655.

-

Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

-

Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines as Multifunctional Ligands for the Treatment of Alzheimer's Disease. ChemMedChem, 11(16), 1693-1706.

Sources

Technical Guide: Crystal Structure & Solid-State Analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline Hydrochloride

[1][3]

Executive Summary

This guide provides a comprehensive structural analysis of 5-(Ethoxymethyl)-8-hydroxyquinoline (5-EO-8HQ) and its hydrochloride salt.[1][3] While the 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry due to its metal-chelating and antimicrobial properties, the 5-ethoxymethyl derivative offers enhanced lipophilicity and specific steric interactions.[1][2] This document details the crystallographic parameters of the free base, derives the structural packing of the hydrochloride salt based on homologous series analysis, and outlines the critical solid-state characterization protocols required for pharmaceutical development.[1][2]

Molecular Architecture & Synthesis Pathway[1][2][3]

The structural integrity of this compound hinges on the protonation of the quinoline nitrogen, which fundamentally alters the intermolecular packing forces from weak van der Waals interactions to strong ionic and charge-assisted hydrogen bonding.[1]

Synthetic Route and Salt Formation

The synthesis typically proceeds via a chloromethylation of 8-hydroxyquinoline, followed by nucleophilic substitution with ethanol.[1][2][3] The hydrochloride salt is often the initial isolate or is specifically generated to improve aqueous solubility.[1][2][3]

Figure 1: Synthetic pathway transforming the 8-HQ scaffold into the 5-ethoxymethyl derivative and its hydrochloride salt.[1][2][4]

Crystal Structure Analysis

The Free Base: Experimentally Determined Structure

The crystal structure of the free base, 5-(Ethoxymethyl)-8-hydroxyquinoline , has been solved and crystallizes in the Orthorhombic system.[1][2][4] This serves as the baseline for understanding the structural shifts upon salt formation.[1][2][3]

-

Unit Cell Dimensions:

-

Molecular Conformation: The molecule adopts a non-planar conformation.[1][2][3][4] The ethoxymethyl side chain twists out of the plane of the quinoline ring to minimize steric hindrance, disrupting the potential for perfect

- -

Primary Interactions:

The Hydrochloride Salt: Structural Homology Model

Unlike the free base, the hydrochloride salt structure is dominated by ionic interactions.[1][2][3] Based on the crystallographic data of the direct homolog, 5-(hydroxymethyl)-8-quinolinol hydrochloride , we can derive the packing motif for the ethoxymethyl derivative.[1][2]

-

Predicted Crystal System: Monoclinic (likely P21/c or C2/c) or Triclinic (P-1).[1][3]

-

Protonation Site: The proton from HCl resides on the quinoline Nitrogen (N1) , creating a cationic 8-hydroxyquinolinium core.[1][2]

-

Chloride Position: The Cl⁻ anion sits in the lattice to balance charge, acting as a multi-point hydrogen bond acceptor.[1][2][3]

-

Interaction Network:

-

Loss of Intramolecular Bond: Protonation of the nitrogen breaks the intramolecular O-H[1][2]···N bond found in the free base.[1][2][3]

-

Dimer Formation: The lattice is stabilized by centrosymmetric dimers linked by Charge-Assisted Hydrogen Bonds :

-

Packing: These dimers form infinite 1D chains or 2D sheets, significantly increasing the melting point and lattice energy compared to the free base.[1][2][3]

-

Figure 2: Topological shift in intermolecular interactions upon conversion from free base to hydrochloride salt.[1][3]

Comparative Solid-State Characterization

To validate the synthesis and phase purity of the this compound, the following analytical signatures must be confirmed.

Table 1: Diagnostic Characterization Data[1][2][3][11]

| Feature | Free Base (Neutral) | Hydrochloride Salt (Ionic) | Mechanistic Cause |

| Visual Appearance | White/Pale Yellow Powder | Yellow/Orange Crystalline Solid | Charge-transfer complexation enhances color depth.[1][3] |

| Melting Point | Lower (~70-80°C) | Higher (>180°C, often decomp.)[1][3] | Ionic lattice forces ( |

| Solubility (Water) | Poor (Hydrophobic) | High (Hydrophilic) | Solvation of ionic species ( |

| FTIR: O-H Region | Sharp band ~3300-3400 cm⁻¹ | Broad absorption ~2500-3200 cm⁻¹ | Overlap of |

| FTIR: C=N Region | Band at ~1580 cm⁻¹ | Shift to ~1600-1630 cm⁻¹ | Protonation increases bond order/stiffness of the ring system.[1][3] |

| PXRD Profile | Distinct low-angle peaks (Orthorhombic) | Shifted peak positions | Complete change in unit cell dimensions and symmetry.[1][3] |

Experimental Protocol: Single Crystal Growth

For researchers attempting to solve the specific salt structure de novo:

-

Solvent System: Use a slow evaporation method with Ethanol/HCl (1M) or Methanol/Acetonitrile mixtures.[1][3]

-

Technique: Dissolve the free base in minimal hot ethanol. Add 1.1 equivalents of concentrated HCl. Allow to cool slowly to room temperature, then place in a vibration-free environment at 4°C.

-

Observation: Look for prism or needle-shaped crystals.[1][3] Needles often indicate rapid precipitation (poor quality), while prisms suggest optimal growth.[1][2][3]

Pharmaceutical & Biological Implications[1][2][3][13][14]

Solubility & Bioavailability

The ethoxymethyl group at the C5 position adds lipophilicity (

Stability

The hydrochloride salt is generally hygroscopic.[1][2][3] Storage conditions must be strictly controlled (desiccated, <30% RH) to prevent deliquescence, which would degrade the crystal lattice and potentially lead to hydrolysis of the ethoxy ether linkage over time.[1][2]

References

-

Bougharraf, H., et al. (2016).[1][2][3] "Synthesis, spectroscopic characterization, X-Ray analysis, and DFT-HF calculations of 5-ethoxymethyl-8-hydroxyquinoline." Optical and Quantum Electronics, 48(2).

- Core reference for the Free Base crystal structure (Pbca).

-

Benali-Cherif, R., et al. (2009).[1][2][3] "8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride."[1][3] Acta Crystallographica Section E, 65(Pt 9).[1][2][3]

- Core reference for the homologous Hydrochloride Salt structure used for predictive modeling.

-

Oliveri, V., & Vecchio, G. (2016).[1][2][3] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

- Review of the 8-HQ scaffold properties and biological relevance.

Sources

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. CN108774169B - 8-hydroxyquinoline compound and preparation method thereof - Google Patents [patents.google.com]

- 3. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of the ethoxymethyl group in 8-hydroxyquinolines

An In-Depth Technical Guide to the Ethoxymethyl (EOM) Group in 8-Hydroxyquinoline Chemistry

Executive Summary

8-Hydroxyquinoline (8-HQ) is a foundational scaffold in medicinal chemistry, prized for its potent metal-chelating properties that drive a vast range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] However, the very reactivity of its C8-phenolic hydroxyl group, which is crucial for its therapeutic action, often complicates synthetic modifications of the quinoline core. This guide offers a deep dive into the strategic use of the ethoxymethyl (EOM) group as a transient protecting moiety for the 8-hydroxyl function. We will explore the chemical principles, practical methodologies, and strategic implications of EOM protection and deprotection, providing researchers and drug development professionals with the expert insights necessary to harness the full synthetic potential of the 8-hydroxyquinoline scaffold.

The 8-Hydroxyquinoline Scaffold: A Privileged Structure with a Synthetic Challenge

The 8-hydroxyquinoline molecule is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with a hydroxyl group at the C8 position.[4] This unique arrangement of a phenolic hydroxyl group in close proximity to the heterocyclic nitrogen atom makes 8-HQ an exceptional bidentate chelating agent for a wide array of metal ions.[3][5] This chelation is fundamental to its biological activity, enabling it to disrupt metal homeostasis in pathogenic microbes or cancer cells, thereby exerting its therapeutic effects.[6][7]

The diverse biological profile of 8-HQ has made it a "privileged structure" in drug discovery, prompting extensive efforts to synthesize novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.[2] These synthetic efforts often involve reactions such as C-C bond formation (e.g., Suzuki or Stille couplings) to introduce new substituents onto the quinoline core. However, the acidic proton of the 8-hydroxyl group is incompatible with the organometallic reagents and strong bases used in these reactions, necessitating its temporary masking.[8]

Logical Relationship: The Synthetic Dilemma

Caption: The dual nature of the 8-hydroxyl group in 8-HQ.

The Ethoxymethyl (EOM) Group: A Strategic Solution

A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity during a synthetic sequence.[9] The ethoxymethyl (EOM) group, an acetal, is an ideal choice for protecting the phenolic hydroxyl of 8-HQ. It is readily introduced, stable to a wide range of non-acidic reagents (including organometallics and bases), and can be removed under mild acidic conditions to regenerate the parent phenol in high yield.[10]

Mechanism and Protocol for EOM Protection

The protection of 8-hydroxyquinoline is typically achieved by an SN2 reaction. The phenolic hydroxyl is first deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA) or sodium hydride (NaH), to form a phenoxide. This potent nucleophile then displaces the chloride from ethoxymethyl chloride (EOM-Cl) to form the stable EOM ether.

-

Preparation: Dissolve 8-hydroxyquinoline (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIEA) (1.5 eq.) dropwise. Stir for 15 minutes. The use of a hindered amine base prevents competitive N-alkylation of the quinoline ring.

-

Alkylation: Add ethoxymethyl chloride (EOM-Cl) (1.2 eq.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (silica gel) to yield the pure 8-(ethoxymethoxy)quinoline.

Caption: Workflow for the synthesis of EOM-protected 8-HQ.

Impact on Physicochemical Properties

The conversion of the polar hydroxyl group (-OH) into an EOM ether (-OCH₂OCH₂CH₃) has a profound impact on the molecule's properties. This transformation is critical for both synthetic manipulation and can inform prodrug design.

| Property | 8-Hydroxyquinoline (8-HQ) | 8-(Ethoxymethoxy)quinoline (EOM-8-HQ) | Rationale |

| Polarity | High | Low | The polar C-OH bond is replaced by less polar C-O-C ether linkages. |

| Solubility | Soluble in polar solvents; low in nonpolar organic solvents. | High solubility in common organic solvents (DCM, THF, Ether). | Increased nonpolar character enhances affinity for organic media. |

| Lipophilicity (LogP) | Lower | Higher | Masking the hydrogen-bond-donating hydroxyl group increases lipophilicity. |

| Metal Chelation | Strong Bidentate Chelator | Inhibited | The hydroxyl group required for chelation is blocked.[11] |

| Reactivity with Bases | Acidic; readily deprotonated. | Stable; non-acidic. | The acidic phenolic proton is absent. |

Deprotection: Regenerating the Active Scaffold

The utility of a protecting group hinges on its facile and selective removal. The EOM group is prized for its lability under acidic conditions, which readily cleaves the acetal linkage to restore the 8-hydroxyl group.[12][13]

Mechanism of Acid-Catalyzed Cleavage

The deprotection proceeds via a well-established acid-catalyzed hydrolysis mechanism.[14]

-

Protonation: The ether oxygen of the EOM group is protonated by a strong acid (e.g., HCl), forming an oxonium ion, which is a good leaving group.

-

Leaving Group Departure: The C-O bond cleaves, releasing ethanol and forming a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: A nucleophile, typically water present in the acidic solution, attacks the carbocation.

-

Deprotonation & Tautomerization: The resulting intermediate loses a proton to yield an unstable hemiacetal, which rapidly decomposes to release the free 8-hydroxyquinoline and formaldehyde.

Caption: Acid-catalyzed cleavage of the EOM protecting group.

Experimental Protocol for EOM Deprotection

The mild conditions required for EOM cleavage make it compatible with a wide range of other functional groups that might be present on the modified 8-HQ scaffold.

-

Setup: Dissolve the EOM-protected 8-hydroxyquinoline derivative in a protic solvent such as methanol or a THF/water mixture.

-

Acidification: Add a catalytic or stoichiometric amount of a strong acid. A common choice is 3M aqueous hydrochloric acid (HCl).

-

Reaction: Stir the mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC until all starting material is consumed.

-

Neutralization: Carefully neutralize the reaction mixture with a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) solution, until effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting deprotected 8-hydroxyquinoline is often pure enough for subsequent steps, or can be further purified by recrystallization or chromatography.

Conclusion: An Indispensable Tool in Drug Development

The ethoxymethyl group serves as a highly effective and reliable protecting group for the 8-hydroxyl function of the quinoline scaffold. Its use allows synthetic chemists to perform a wide array of chemical transformations on the 8-HQ core that would otherwise be unfeasible. By temporarily masking the reactive phenol as a stable ether, the EOM group facilitates the construction of complex molecular architectures. Its clean and high-yielding removal under mild acidic conditions ensures that the final, biologically active 8-hydroxyquinoline derivative can be accessed efficiently. Mastery of this protection/deprotection strategy is therefore a critical skill for any researcher engaged in the synthesis and development of novel 8-hydroxyquinoline-based therapeutic agents.

References

-

ResearchGate. (n.d.). Protection for Phenols and Catechols | Request PDF. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved February 5, 2026, from [Link]

-

ScienceDirect. (2025, August 6). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Retrieved February 5, 2026, from [Link]

-

Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 5, 2026, from [Link]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). 8-Hydroxyquinolines in Medicinal Chemistry: A Structural Perspective | Request PDF. Retrieved February 5, 2026, from [Link]

-

videoabstracts.org. (2013, October 4). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 5, 2026, from [Link]

-

RSC Publishing. (n.d.). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 5, 2026, from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved February 5, 2026, from [Link]

-

Autech Industry. (2025, October 17). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved February 5, 2026, from [Link]